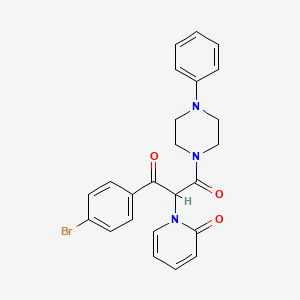
N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine is a synthetic peptide compound. It is composed of a sequence of amino acids, including glycine, phenylalanine, and methionine, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine typically involves the stepwise addition of amino acids to a growing peptide chain. The Boc group is used to protect the amino group of the first amino acid, preventing unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The Boc-protected amino acid is attached to a solid resin.
Step 2: The Boc group is removed using trifluoroacetic acid (TFA), exposing the amino group.
Step 3: The next Boc-protected amino acid is added and coupled to the exposed amino group using a coupling reagent such as diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC).
Step 4: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Step 5: The peptide is cleaved from the resin and deprotected using a mixture of TFA and scavengers like anisole or thioanisole.
-
Solution-Phase Synthesis
Step 1: The Boc-protected amino acid is dissolved in a suitable solvent like dichloromethane.
Step 2: The Boc group is removed using TFA.
Step 3: The next Boc-protected amino acid is added and coupled using a coupling reagent.
Step 5: The final peptide is purified using techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like TFA or HCl in methanol.
Coupling Reactions: The amino acids can be coupled using reagents like DIC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or methionine sulfone.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol.
Coupling: DIC, HBTU, DMAP (4-dimethylaminopyridine).
Oxidation: Hydrogen peroxide (H2O2), dimethyl sulfoxide (DMSO).
Major Products
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Coupled Peptide: Sequential addition of amino acids forms the desired peptide sequence.
Oxidized Peptide: Oxidation of methionine yields methionine sulfoxide or methionine sulfone.
Wissenschaftliche Forschungsanwendungen
N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Drug Development: Utilized in the design and synthesis of peptide-based drugs and therapeutic agents.
Industrial Applications: Applied in the production of peptide-based materials and bioconjugates.
Wirkmechanismus
The mechanism of action of N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine depends on its specific application. In peptide synthesis, the Boc group protects the amino terminus, preventing unwanted side reactions. During biological studies, the peptide sequence can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine can be compared with other Boc-protected peptides and amino acids:
N-(tert-butoxycarbonyl)glycine: A simpler Boc-protected amino acid used in peptide synthesis.
N-(tert-butoxycarbonyl)glycylglycine: A dipeptide with similar protective properties.
N-(tert-butoxycarbonyl)phenylalanine: A Boc-protected aromatic amino acid used in the synthesis of peptides with aromatic residues.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of the Boc group provides stability and ease of handling during synthesis, making it a valuable intermediate in peptide research and development.
Eigenschaften
Molekularformel |
C23H34N4O7S |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C23H34N4O7S/c1-23(2,3)34-22(33)25-13-18(28)24-14-19(29)26-17(12-15-8-6-5-7-9-15)20(30)27-16(21(31)32)10-11-35-4/h5-9,16-17H,10-14H2,1-4H3,(H,24,28)(H,25,33)(H,26,29)(H,27,30)(H,31,32) |
InChI-Schlüssel |
NNLKEHUYJJNWCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15020012.png)
![1,3-dimethyl-5-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15020026.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B15020034.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)](/img/structure/B15020046.png)
![2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B15020047.png)
![6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15020052.png)
![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine](/img/structure/B15020060.png)
![(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15020071.png)
![4-[(4-bromobenzyl)oxy]-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B15020085.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15020090.png)
![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2-fluorophenyl)formamide](/img/structure/B15020091.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B15020096.png)
![N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B15020104.png)
